

# AZD3147: A Preclinical and In Vitro Technical Guide

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Compound of Interest		
Compound Name:	AZD3147	
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AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. Its development emerged from a lead generation campaign that identified a novel series of urea-containing morpholinopyrimidine compounds. Through extensive compound optimization focusing on cellular potency, aqueous solubility, and stability in human hepatocytes, AZD3147 was identified as a clinical candidate.[1][2] This technical guide provides a comprehensive overview of the available preclinical and in vitro data for AZD3147, detailing its mechanism of action, experimental protocols, and key quantitative data.

## **Mechanism of Action**

**AZD3147** functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[3] The mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of this pathway is a frequent occurrence in various human cancers. [4][5]

Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1, second-generation inhibitors like **AZD3147** target the kinase domain directly. This direct inhibition overcomes the limitations of rapalogs, which do not inhibit mTORC2 and can lead to a feedback activation of Akt signaling.[4] By inhibiting both mTORC1 and mTORC2, **AZD3147** provides a more complete blockade of the mTOR pathway.

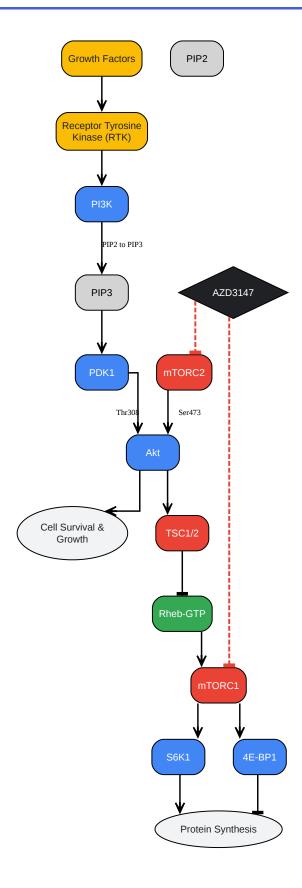


The downstream effects of **AZD3147**-mediated mTOR inhibition include the dephosphorylation of key mTORC1 substrates such as 4E-BP1 and S6K1, leading to a reduction in protein synthesis. Inhibition of mTORC2 by **AZD3147** prevents the phosphorylation and full activation of Akt at serine 473, further disrupting pro-survival signaling.[5]

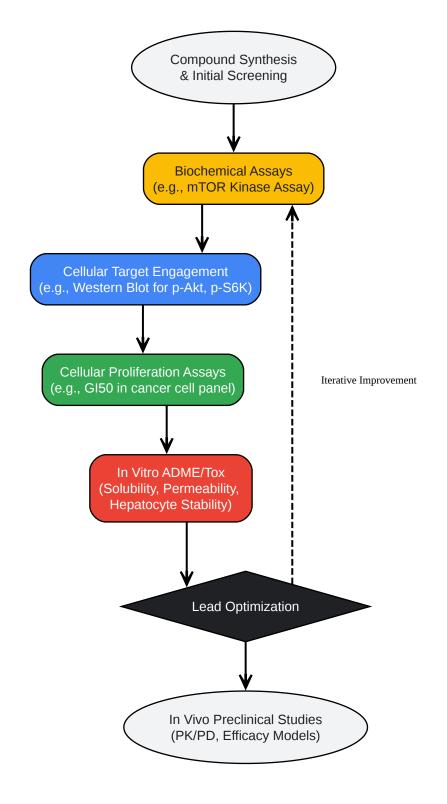
## **Signaling Pathway**

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by **AZD3147**.









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### References

- 1. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
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